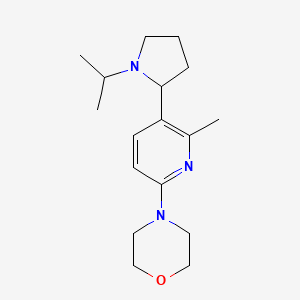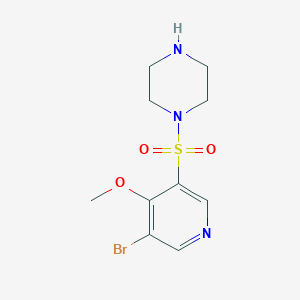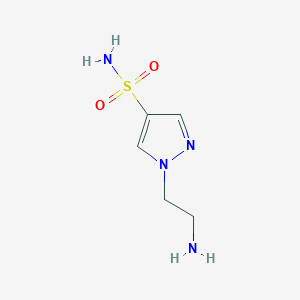
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexene ring substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate typically involves multi-step organic reactions. One common approach is to start with a cyclohexene derivative, which undergoes selective functionalization to introduce the benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert the compound into a different oxidation state.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,4S,5S)-5-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate: This compound is unique due to its specific functional groups and stereochemistry.
Other Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents can exhibit different chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)cyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C21H28N2O6/c1-14(24)28-16-10-11-17(22-20(26)29-21(2,3)4)18(12-16)23-19(25)27-13-15-8-6-5-7-9-15/h5-11,16-18H,12-13H2,1-4H3,(H,22,26)(H,23,25)/t16-,17-,18-/m0/s1 |
InChI Key |
PLNYZUHIOVTMKJ-BZSNNMDCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@H](C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1CC(C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)





![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)
![3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)
![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)
![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)

![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)


